molecular formula C9H18ClN3O3 B2764536 Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate hydrochloride CAS No. 2055839-99-9

Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate hydrochloride

Cat. No. B2764536
CAS RN: 2055839-99-9
M. Wt: 251.71
InChI Key: SSXQKHPHJTUIOP-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate is a chemical compound with the CAS Number: 1254120-14-3 . It has a molecular weight of 215.25 . The compound is typically stored at a temperature of 4 degrees Celsius . It appears as a powder .


Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl 3-amino-3-(aminocarbonyl)-1-azetidinecarboxylate . The InChI code for this compound is 1S/C9H17N3O3/c1-8(2,3)15-7(14)12-4-9(11,5-12)6(10)13/h4-5,11H2,1-3H3,(H2,10,13) .


Physical And Chemical Properties Analysis

This compound has a melting point range of 166-169 degrees Celsius . It is a white solid .

Scientific Research Applications

Kinetic Resolution and Asymmetric Synthesis

  • The compound has been employed in the kinetic resolution of racemic carboxylic acids . An L-histidine-derived sulfonamide-induced enantioselective esterification reaction with tert-butyl alcohol showcased highly asymmetric induction, revealing its utility in producing enantiomerically enriched products (Ishihara, Kosugi, Umemura, & Sakakura, 2008).

Photoredox-Catalyzed Reactions

  • A photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a developed amidyl-radical precursor, established a new cascade pathway for assembling a range of 3-aminochromones under mild conditions. This process significantly broadens the applications of photocatalyzed protocols (Wang et al., 2022).

Asymmetric Synthesis of Amines

  • N-tert-Butanesulfinyl imines , closely related in functionality, serve as versatile intermediates for the asymmetric synthesis of amines. This method allows for the efficient synthesis of a wide range of highly enantioenriched amines, demonstrating the pivotal role of tert-butyl groups in asymmetric synthesis (Ellman, Owens, & Tang, 2002).

Chemical Synthesis and Modification

  • Trifluoromethyl derivatives of canonical nucleosides have been synthesized using the system CF3SO2Na/tert-butyl-hydroperoxide, exploiting the chemical reactivity of tert-butyl groups for regioselective modification of nucleosides, indicating potential applications in medicinal chemistry (Musumeci, Irace, Santamaria, & Montesarchio, 2013).

Analytical Chemistry

  • The compound has been utilized in the capillary gas-chromatographic profiling method for the simultaneous quantitative determination of catecholamine metabolites in urine, showcasing its role in enhancing derivatization and detection processes (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Bioactive Molecule Synthesis

  • It has facilitated the synthesis of bioactive molecules , such as quinoxaline-3-carbonyl compounds, through metal- and base-free conditions. The use of tert-butyl carbazate as a coupling reagent exemplifies its utility in constructing complex organic frameworks with potential pharmaceutical applications (Xie et al., 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound include H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

properties

IUPAC Name

tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3.ClH/c1-8(2,3)15-7(14)12-4-9(11,5-12)6(10)13;/h4-5,11H2,1-3H3,(H2,10,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXQKHPHJTUIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate hydrochloride

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